N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-3-methylbenzamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-3-methylbenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-3-methylbenzamide typically involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania–alumina mixed oxide (MTAMO) under specific reaction conditions . The reaction is carried out in ethanol at 50°C with aqueous hydrogen peroxide as an oxidizing agent .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as the use of ionic liquid catalysts and microwave-assisted synthesis, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield quinone derivatives, while reduction of a nitro group can produce an amine .
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-3-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-3-methylbenzamide involves its interaction with various molecular targets and pathways. It can inhibit the activity of enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase, leading to anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by activating the caspase pathway.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(2-sulfanylidene-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide
- N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-2-methylbenzamide
- N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methoxybenzamide
Uniqueness
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-3-methylbenzamide is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct chemical and biological properties. Its hydroxyl and methyl groups contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H18N2O3 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-3-methylbenzamide |
InChI |
InChI=1S/C22H18N2O3/c1-13-6-5-7-15(10-13)21(26)23-16-11-14(2)20(25)17(12-16)22-24-18-8-3-4-9-19(18)27-22/h3-12,25H,1-2H3,(H,23,26) |
InChI Key |
QDZTWMCYWGSQPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C(=C2)C)O)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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